molecular formula C7H9NO3 B13019229 4-((Hydroxyamino)methyl)benzene-1,3-diol

4-((Hydroxyamino)methyl)benzene-1,3-diol

Cat. No.: B13019229
M. Wt: 155.15 g/mol
InChI Key: MVJGVEVPAGILEY-UHFFFAOYSA-N
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Description

4-((Hydroxyamino)methyl)benzene-1,3-diol is an organic compound with the molecular formula C7H9NO3 It is a derivative of benzene, featuring hydroxyl groups at the 1 and 3 positions, and a hydroxyamino group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Hydroxyamino)methyl)benzene-1,3-diol typically involves the hydroxylation of benzene derivatives. One common method is the hydroxymethylation of resorcinol (benzene-1,3-diol) using formaldehyde and a hydroxylamine derivative under acidic or basic conditions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-((Hydroxyamino)methyl)benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((Hydroxyamino)methyl)benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((Hydroxyamino)methyl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s effects on cellular pathways and biochemical processes are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Hydroxyamino)methyl)benzene-1,3-diol is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

4-[(hydroxyamino)methyl]benzene-1,3-diol

InChI

InChI=1S/C7H9NO3/c9-6-2-1-5(4-8-11)7(10)3-6/h1-3,8-11H,4H2

InChI Key

MVJGVEVPAGILEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)CNO

Origin of Product

United States

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